3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate
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Overview
Description
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benz[e]indolium core, which is a fused ring system containing both benzene and indole moieties. The sulfonate group attached to the propane chain enhances its solubility and reactivity, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate typically involves the alkylation of 1,1,2-trimethyl-1H-benz[e]indole with a suitable sulfonate ester. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include alkyl halides and sulfonate esters, with the reaction often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and solubility.
Substitution: The sulfonate group can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonate esters, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various functionalized compounds.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The sulfonate group enhances its solubility and facilitates its transport within biological systems, making it an effective tool for research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium: Similar in structure but with a different alkyl chain length.
1,2,3,3-Tetramethyl-3H-indolium iodide: Contains additional methyl groups and an iodide counterion.
1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide: Features a propenyl group instead of a sulfonate.
Uniqueness
The uniqueness of 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate lies in its specific structural features, such as the combination of the benz[e]indolium core with the sulfonate group. This combination imparts unique solubility, reactivity, and biological activity, distinguishing it from other similar compounds.
Biological Activity
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate is a sulfonated derivative of 1,1,2-trimethyl-1H-benz[e]indole, notable for its unique structure and biological properties. This compound has gained attention in various fields due to its enhanced solubility in aqueous environments and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H23NO3S, with a molecular weight of approximately 345.5 g/mol. The sulfonate group significantly increases its solubility and reactivity in biological systems, making it suitable for various applications.
Property | Value |
---|---|
Molecular Formula | C19H23NO3S |
Molecular Weight | 345.5 g/mol |
Solubility | High in aqueous solutions |
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Antioxidant Activity
Studies indicate that this compound possesses significant antioxidant properties. It acts as a scavenger of free radicals, which can be quantified by measuring the IC50 values in various assays. For instance, it has been shown to exhibit IC50 values comparable to standard antioxidants in DPPH radical scavenging assays.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as a cholinesterase inhibitor, which is crucial for therapeutic strategies against neurodegenerative diseases like Alzheimer's. The molecular docking studies suggest strong interactions between the compound and the active sites of cholinesterase enzymes.
Cytotoxicity
Preliminary studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Antioxidant Efficacy : A study involving the evaluation of various benz[e]indole derivatives found that this compound exhibited superior antioxidant activity compared to its non-sulfonated counterparts, indicating the importance of the sulfonate group in enhancing biological activity .
- Cholinesterase Inhibition : Molecular docking studies revealed that this compound binds effectively to acetylcholinesterase (AChE), showing potential as a therapeutic agent for Alzheimer's disease. The binding affinity was significantly higher than that of standard drugs .
- Cytotoxicity Profiles : In vitro assays demonstrated that the compound selectively induces apoptosis in cancer cells at lower concentrations compared to normal cells. This selectivity suggests a favorable therapeutic index for potential anticancer applications .
Properties
Molecular Formula |
C18H21NO3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C18H21NO3S/c1-13-18(2,3)17-15-8-5-4-7-14(15)9-10-16(17)19(13)11-6-12-23(20,21)22/h4-5,7-10H,6,11-12H2,1-3H3 |
InChI Key |
MMCVWKUPUHXNQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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